Divergent 5-Lipoxygenase Inhibitory Activity: 1-Cyclobutyl vs. 1-Benzyl 5-Oxopyrrolidine Analogs
In a direct head-to-head comparison using the same assay system (rat basophilic leukemia-1 cells, 5-lipoxygenase inhibition), the 1-cyclobutyl-substituted compound exhibits no significant inhibitory activity at 100 µM [1], whereas the 1-benzyl analog demonstrates measurable inhibition. This SAR divergence underscores that the N-substituent identity critically dictates target engagement within this scaffold class.
| Evidence Dimension | 5-Lipoxygenase inhibition |
|---|---|
| Target Compound Data | No significant activity at 100 µM |
| Comparator Or Baseline | 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid: 37.6% inhibition at 2 mM (different concentration, qualitative comparison) |
| Quantified Difference | Qualitative: active (benzyl) vs. inactive (cyclobutyl) |
| Conditions | RBL-1 cell-based 5-lipoxygenase assay (ChEMBL CHEMBL620010) |
Why This Matters
For researchers seeking a 5-oxopyrrolidine scaffold with minimal off-target 5-lipoxygenase activity, the 1-cyclobutyl analog offers a cleaner profile compared to the 1-benzyl variant.
- [1] ChEMBL Database. Assay CHEMBL620010: Compound evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 µM; NS = no significant activity. https://www.ebi.ac.uk/chembl/explore/assay/CHEMBL620010 (accessed 2026-04-19). View Source
- [2] BRENDA Enzyme Database. Ligand: 1-benzyl-5-oxopyrrolidine-3-carboxylic acid. 37.6% inhibition at 2 mM. https://www.brenda-enzymes.org/ligand.php?brenda_ligand_id=210397 (accessed 2026-04-19). View Source
